![molecular formula C₄₆H₆₄N₄O₁₂ B1140611 Rifamdin CAS No. 89499-17-2](/img/structure/B1140611.png)
Rifamdin
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Overview
Description
Rifampicin belongs to the class of medicines called antibiotics and works to kill or prevent the growth of bacteria . It is used to treat or prevent tuberculosis (TB) and may also be used to reduce certain bacteria in your nose and throat that could cause meningitis or other infections .
Synthesis Analysis
Rifampicin is a first-line hydrophobic anti-tuberculosis drug. An injectable Rifampicin-loaded cement was prepared as a bone scaffold and drug delivery vehicle . The samples were characterized by scanning electron microscope (SEM), Fourier transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD) .
Molecular Structure Analysis
Rifampicin has a molecular formula of C43H58N4O12 . Its average mass is 822.940 Da and its monoisotopic mass is 822.405151 Da . The molecular structures of the various rifamycins differ by the type and the position of the substituents on the aromatic ring .
Chemical Reactions Analysis
Rifampicin’s solubility and stability were improved as an inclusion complex of acyclic CB[n]. The inclusion complex was prepared by the kneading method, and the physicochemical properties were characterized by spectroscopic techniques .
Physical And Chemical Properties Analysis
Rifampicin has a molecular weight of 822.94 and is soluble in DMSO at 100 mg/mL . It is stored at -20°C for 3 years in powder form and for 6 months at -80°C in solvent .
Scientific Research Applications
Treatment of Tuberculosis
Rifamdin is one of the first-line drugs against tuberculosis . It has been used for decades in the clinic for the treatment of this disease .
Treatment of Leprosy
Rifamdin is also used in the treatment of leprosy . Its effectiveness against this disease has made it a valuable tool in the fight against this debilitating condition .
Treatment of AIDS-related Mycobacterial Infections
Rifamdin has been used for the treatment of AIDS-related mycobacterial infections . This highlights its broad-spectrum antimicrobial activities .
Treatment of Staphylococcal Implant-Associated Infections
Rifamdin is a potent antibiotic against staphylococcal implant-associated infections . In the absence of implants, current data suggest against the use of rifampin combinations .
Role in Biofilm-Related Infections
Rifamdin is one of the most important biofilm-active antibiotics in the treatment of periprosthetic joint infection (PJI) . Antibiotic regimens not involving rifampin were shown to have higher failure rates .
Study of Antibiotic Resistance
The emergence of rifampin resistance can have a devastating effect on the outcome of PJI . Therefore, Rifamdin is often used in scientific research to study antibiotic resistance .
Safety And Hazards
Rifampicin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58)/b13-12+,20-15+,25-14+,47-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSUGVLLJCTQA-PGNJPLJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC(C)C)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rifamdin | |
CAS RN |
89499-17-2 |
Source
|
Record name | Rifamdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089499172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary mechanism of action of Rifamdin?
A1: Rifamdin, similar to Rifampicin (RFP), exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition disrupts the crucial process of transcription, effectively preventing bacteria from synthesizing RNA and subsequently, proteins, leading to bacterial death.
Q2: How does Rifamdin resistance develop in bacteria?
A2: Research indicates that bacterial resistance to Rifamdin can arise through two primary mechanisms. The first involves a decreased susceptibility of the bacterial RNA polymerase to Rifamdin. The second mechanism involves alterations in the permeability of the bacterial envelope, hindering the drug's ability to reach its target. [, ]
Q3: Are there specific bacterial species where Rifamdin resistance mechanisms have been studied?
A3: Yes, studies have investigated Rifamdin resistance in Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. Interestingly, while Rifamdin effectively inhibited the RNA polymerase activity in sensitive strains of these bacteria, it did not affect the resistant strains, highlighting the role of altered RNA polymerase sensitivity in resistance. []
Q4: Has Rifamdin's impact on the pharmacokinetics of other drugs been investigated?
A4: Yes, studies in rabbits have explored the influence of Rifamdin on the pharmacokinetics of Dexamethasone. Results showed that pre-treatment with Rifamdin significantly increased the metabolic clearance of Dexamethasone from the plasma. [, ] This suggests a potential drug-drug interaction that might necessitate dosage adjustments when these drugs are co-administered.
Q5: What analytical techniques have been employed to study Rifamdin concentrations?
A5: Research has utilized reversed-phase High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to analyze Rifamdin concentrations in biological samples. [, ] This technique enables the accurate quantification of the drug, facilitating pharmacokinetic studies and investigations into drug-drug interactions.
Q6: Are there any alternative formulations for Rifamdin?
A6: While traditional formulations exist, research has explored alternative injectable formulations for Rifamdin. These formulations incorporate organic cosolvents, alkaline antioxidants, injection water surfactants, and sodium hydroxide, aiming to improve solubility and potentially enhance its pharmacokinetic profile. []
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